Cas no 1805282-98-7 (4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine)

4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine 化学的及び物理的性質
名前と識別子
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- 4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine
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- インチ: 1S/C7H4F2N2O2/c8-6(9)5-3(2-10)1-4(12)11-7(5)13/h1,6H,(H2,11,12,13)
- InChIKey: LXWHRUOJFOFBKS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CC(NC=1O)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 362
- トポロジー分子極性表面積: 73.1
- 疎水性パラメータ計算基準値(XlogP): -0.3
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024004315-250mg |
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine |
1805282-98-7 | 97% | 250mg |
$646.00 | 2022-04-01 | |
Alichem | A024004315-1g |
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine |
1805282-98-7 | 97% | 1g |
$1,713.60 | 2022-04-01 | |
Alichem | A024004315-500mg |
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine |
1805282-98-7 | 97% | 500mg |
$1,058.40 | 2022-04-01 |
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridineに関する追加情報
Comprehensive Overview of 4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine (CAS No. 1805282-98-7)
4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine (CAS No. 1805282-98-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its unique pyridine backbone and functional groups such as cyano and difluoromethyl, offers a versatile platform for synthesizing novel molecules with potential applications in drug discovery and crop protection. Its molecular structure, which includes multiple hydroxyl groups, further enhances its reactivity and utility in various chemical reactions.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their enhanced bioavailability and metabolic stability, making them ideal candidates for medicinal chemistry. The presence of the difluoromethyl group in 4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine is particularly noteworthy, as it can mimic the steric and electronic properties of a methyl group while offering improved resistance to oxidative degradation. This feature aligns with the growing trend of incorporating fluorine atoms into bioactive compounds to optimize their pharmacokinetic profiles.
From an agrochemical perspective, 4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine serves as a key intermediate in the synthesis of herbicides and fungicides. The cyano group, in combination with the hydroxyl functionalities, enables the formation of hydrogen bonds with target enzymes, thereby enhancing the compound's inhibitory effects. Researchers are actively exploring its potential to address challenges such as pesticide resistance and environmental sustainability, which are among the most pressing concerns in modern agriculture.
The synthesis of 4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine typically involves multi-step reactions, including halogenation, nucleophilic substitution, and cyclization. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve yield and reduce reaction times, reflecting the broader industry shift toward green chemistry practices. These innovations are particularly relevant to laboratories and manufacturers seeking to minimize waste and energy consumption while maintaining high product purity.
Analytical characterization of 4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine relies on techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These methods ensure the accurate identification and quantification of the compound, which is critical for quality control in both research and industrial settings. The compound's stability under various storage conditions is also a topic of interest, as it influences its shelf life and handling requirements.
In the context of drug development, 4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine has been investigated as a building block for kinase inhibitors and antiviral agents. Its ability to modulate enzyme activity makes it a promising candidate for treating diseases such as cancer and viral infections. The compound's structure-activity relationship (SAR) is a focal point for researchers aiming to optimize its efficacy and selectivity, leveraging computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling.
Environmental and regulatory considerations are equally important when working with 4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine. While the compound is not classified as hazardous, its disposal must adhere to local guidelines to prevent ecological harm. The pharmaceutical and agrochemical industries are increasingly adopting life cycle assessment (LCA) methodologies to evaluate the environmental impact of such chemicals, ensuring compliance with global sustainability goals.
Looking ahead, the potential applications of 4-Cyano-3-(difluoromethyl)-2,6-dihydroxypyridine are expected to expand as new synthetic routes and functionalization strategies emerge. Its compatibility with click chemistry and other modular approaches opens doors to creating diverse libraries of derivatives for high-throughput screening. As the scientific community continues to explore its properties, this compound is poised to play a pivotal role in advancing both human health and agricultural productivity.
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